2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
This compound is a pyridazine derivative featuring a 4-bromophenyl substituent at the 6-position, a sulfanyl linker, and a 4-methylpiperidin-1-yl ethanone moiety. The compound’s design combines a heterocyclic core (pyridazine) with brominated aryl groups and a sulfanyl bridge, which may enhance binding affinity to biological targets .
Properties
IUPAC Name |
2-[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3OS/c1-13-8-10-22(11-9-13)18(23)12-24-17-7-6-16(20-21-17)14-2-4-15(19)5-3-14/h2-7,13H,8-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJOEMHEWYHTHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[6-(4-bromophenyl)pyridazin-3-yl]sulfanyl}-1-(4-methylpiperidin-1-yl)ethan-1-one is a derivative of pyridazine and has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C17H18BrN3OS
- Molecular Weight: 408.3 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antitumor Activity
Research indicates that derivatives of pyridazine, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity against estrogen receptor-positive breast cancer cells has been noted, suggesting potential for development in cancer therapeutics .
2. Antimicrobial Properties
The compound has demonstrated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal species. In vitro studies have utilized methods such as the turbidimetric method to evaluate the efficacy of the compound against microbial strains, revealing significant inhibition rates .
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Key Enzymes: Similar compounds have shown to inhibit enzymes such as telomerase and various kinases involved in cancer progression .
- Interaction with Cellular Pathways: Molecular docking studies suggest that the compound may interact with specific receptors or proteins within cells, influencing pathways related to cell survival and proliferation .
Data Tables
| Activity | Type | Efficacy | Reference |
|---|---|---|---|
| Antitumor | Breast Cancer | Significant inhibition (MCF7) | |
| Antimicrobial | Bacterial/Fungal | High inhibition rates | |
| Enzyme Inhibition | Telomerase | Effective against cancer cells |
Case Studies
-
Antitumor Efficacy in MCF7 Cells:
A study evaluated the effects of this compound on MCF7 breast cancer cells using the Sulforhodamine B assay, demonstrating a marked reduction in cell viability at specific concentrations. -
Antimicrobial Testing:
The compound was tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli, showing MIC values comparable to established antibiotics.
Scientific Research Applications
Key Features
- The compound includes a pyridazine ring which is known for its diverse biological activities.
- The presence of the thioether group may contribute to its antioxidant properties, enhancing its potential therapeutic applications.
Pharmacological Activity
-
Inhibition of Enzymatic Activity
- Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cell proliferation and apoptosis. This suggests a role in cancer research where enzyme inhibition is a critical therapeutic target.
-
Receptor Binding
- The structural components of the compound allow for binding to various receptors implicated in inflammatory responses and cancer progression. This receptor interaction could lead to the development of new anti-inflammatory or anticancer agents.
-
Antioxidant Properties
- The thioether linkage may confer antioxidant capabilities, suggesting potential applications in protecting cells from oxidative stress, which is relevant in neurodegenerative diseases and aging research.
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions that incorporate key functional groups such as bromophenyl and piperidine moieties. Understanding these synthetic routes is crucial for scaling up production for research purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aryl Group
1-(4-Methylpiperidin-1-yl)-2-{[6-(3,4,5-Trimethoxyphenyl)pyridazin-3-yl]sulfanyl}ethan-1-one (BJ95849)
- Structure : Differs by replacing the 4-bromophenyl group with a 3,4,5-trimethoxyphenyl moiety.
- Molecular Weight : 417.52 g/mol (vs. ~449.35 g/mol for the target compound, assuming bromine substitution).
- Key Differences: The trimethoxy groups increase polarity and may enhance solubility compared to the hydrophobic bromophenyl group.
2-(4-Bromophenyl)-1-(Piperidin-1-yl)ethan-1-one
Core Heterocycle Modifications
Pyridin-2(1H)-one Derivatives with 4-Bromophenyl Groups
- Example : 4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile.
- Key Features: Replaces pyridazine with a pyridinone core.
- Bioactivity : Exhibits 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid (82.71%). This suggests that bromophenyl-pyridine hybrids may have significant redox-modulating properties, though the target compound’s pyridazine core might alter this profile .
Sulfanyl Linker vs. Sulfonamide or Ether Bridges
- Sulfonamide Analogs : Compounds like 1-(4-((4-methylpiperidin-1-yl)sulfonyl)phenyl)ethan-1-one (from molecular docking studies) replace the sulfanyl group with a sulfonamide. Sulfonamides generally exhibit stronger hydrogen-bonding capacity but lower metabolic stability compared to sulfanyl linkers .
- Ether-Linked Compounds : lists ether-linked derivatives (e.g., 1-(thiophen-2-yl)-2-(2-(thiophen-2-yl)-4H-benzoimidazotriazol-4-yl)ethan-1-one), which prioritize π-π stacking over sulfur-mediated interactions.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Substituent Effects : Bromophenyl groups enhance lipophilicity and halogen bonding, critical for target engagement, while methoxy groups improve solubility but reduce hydrophobic interactions .
- Heterocycle Choice: Pyridazine cores (target compound) may offer unique electronic properties compared to pyridinones or pyridines, influencing redox activity or kinase inhibition .
- Synthetic Feasibility : The target compound’s synthesis likely follows protocols similar to (40°C reactions), but its complexity may limit scalability compared to simpler analogs like ’s intermediate .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
